molecular formula C9H20N2 B3218262 2-(Azepan-1-yl)-N-methylethanamine CAS No. 118808-13-2

2-(Azepan-1-yl)-N-methylethanamine

Cat. No. B3218262
CAS RN: 118808-13-2
M. Wt: 156.27 g/mol
InChI Key: PCSDSPLJOYHMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Azepan-1-yl)-N-methylethanamine” is a compound that falls under the category of azepanes . Azepanes are organic compounds containing a saturated seven-member heterocycle with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a seven-membered ring structure (azepane) attached to an ethylamine group . The InChI code for this compound is 1S/C8H18N2/c9-5-8-10-6-3-1-2-4-7-10/h1-9H2 .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “this compound”. More research is needed in this area .


Physical And Chemical Properties Analysis

“this compound” is a colorless to light yellow liquid . It has a molecular weight of 143.23 and a molecular formula of C8H18N2 . The compound is stored at room temperature .

Mechanism of Action

The mechanism of action of “2-(Azepan-1-yl)-N-methylethanamine” is not well-studied. It’s important to note that understanding the mechanism of action of a compound requires detailed biological and pharmacological studies .

Safety and Hazards

The safety data sheet for a related compound, “2-Azepan-1-yl-ethylamine”, indicates that it causes severe skin burns and eye damage . It’s recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective clothing and eye/face protection .

Future Directions

The future directions for the study of “2-(Azepan-1-yl)-N-methylethanamine” could involve more detailed investigations into its synthesis, chemical reactions, and mechanism of action. Additionally, its potential applications in various fields such as medicine or materials science could be explored .

properties

IUPAC Name

2-(azepan-1-yl)-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-10-6-9-11-7-4-2-3-5-8-11/h10H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSDSPLJOYHMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azepan-1-yl)-N-methylethanamine
Reactant of Route 2
Reactant of Route 2
2-(Azepan-1-yl)-N-methylethanamine
Reactant of Route 3
Reactant of Route 3
2-(Azepan-1-yl)-N-methylethanamine
Reactant of Route 4
Reactant of Route 4
2-(Azepan-1-yl)-N-methylethanamine
Reactant of Route 5
Reactant of Route 5
2-(Azepan-1-yl)-N-methylethanamine
Reactant of Route 6
Reactant of Route 6
2-(Azepan-1-yl)-N-methylethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.